2-Methoxy-1-nitronaphthalene
Overview
Description
2-Methoxy-1-nitronaphthalene (2M1N) is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline powder that is used in various scientific research applications, including as a fluorescent probe for protein analysis, as a reagent for the synthesis of other compounds, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Synthesis of 2-Nitro-1,1'-Binaphthyls
2-Methoxy-1-nitronaphthalene has been utilized in the synthesis of 2-nitro-1,1'-binaphthyls. This process involves the treatment of 1-methoxy-2-nitronaphthalene with 1-naphthyl- and 2-methoxy-1-naphthylmagnesium bromide, providing a facile entry to these compounds in high yields. This method also allows for the induction of axial chirality into the binaphthyl bond (Hattori, Takeda, Yamabe, & Miyano, 2002).
Antibacterial, Antifungal, and Antialgal Properties
Research has shown that natural nitro metabolites, including derivatives of this compound, exhibit significant antibacterial, antifungal, and antialgal properties. These compounds, isolated from an endophytic fungus, demonstrate potential in developing bioactive agents for various applications (Krohn, Kouam, Cludius-Brandt, Draeger, & Schulz, 2008).
Photoreduction Studies
The photoreduction of this compound has been studied extensively, providing insights into the photophysical pathways of nitronaphthalenes. These studies help understand the reactions and interactions of these compounds under light exposure, which is crucial in environmental and material sciences (Görner, 2002).
Polarographic and Voltammetric Analysis
Polarographic and voltammetric methods have been developed for the determination of trace amounts of 2-nitronaphthalene, showcasing the importance of these techniques in analytical chemistry for detecting and quantifying nitronaphthalene derivatives in various environments (Pecková, Barek, Moreira, & Zima, 2005).
Excited-State Dynamics
The excited-state dynamics of this compound have been studied to understand the behavior of nitronaphthalene derivatives under various conditions. This research is critical in fields like photochemistry and material sciences, where the response of materials to light is of paramount importance (Collado-Fregoso, Zugazagoitia, Plaza-Medina, & Peón, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to interact with various grignard reagents .
Mode of Action
The reaction of 2-Methoxy-1-nitronaphthalene with various Grignard reagents has been examined. Alkylmagnesium halides such as CH3MgBr, PhCH2MgBr, PhCH2CH2MgBr, C2H5MgBr, and i-C3H7MgBr give 1,6-addition products almost exclusively, while PhMgBr gives instead comparable amounts of 1,4- addition and reductive 1,2-addition products .
Biochemical Pathways
The initial step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, which is also an early intermediate in the naphthalene degradation pathway . This suggests that this compound may follow a similar biochemical pathway.
properties
IUPAC Name |
2-methoxy-1-nitronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSKIDXVJNJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197664 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4900-66-7 | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4900-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4900-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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